Comparative In Vitro Antiviral Activity of Adefovir Dipivoxil Versus Tenofovir Against Wild-Type and Lamivudine-Resistant HBV
In a head-to-head in vitro comparison, adefovir dipivoxil (ADV) and tenofovir disoproxil fumarate (TDF) were evaluated against wild-type HBV and lamivudine-resistant HBV carrying the rtL180M-M204V mutations. For wild-type HBV, ADV demonstrated an IC₅₀ of 0.07 µM versus TDF at 0.06 µM [1]. Against lamivudine-resistant HBV, both agents showed modest decreases in potency: ADV IC₅₀ increased 2.85-fold to 0.2 µM, while TDF IC₅₀ increased 3.3-fold to 0.2 µM [1]. At a 0.1 µM drug concentration, TDF maintained 60% inhibition of HBsAg production and 45% inhibition of viral replication regardless of mutation profile, whereas ADV inhibition dropped from 50% to 30% (HBsAg) and 45% to 32% (replication) in the presence of the triple V173L/L180M/M204V mutation (P<0.01) [1].
| Evidence Dimension | In vitro IC₅₀ for HBV DNA synthesis inhibition |
|---|---|
| Target Compound Data | ADV: wild-type IC₅₀ = 0.07 µM; lamivudine-resistant (rtL180M-M204V) IC₅₀ = 0.2 µM (2.85-fold increase) |
| Comparator Or Baseline | TDF: wild-type IC₅₀ = 0.06 µM; lamivudine-resistant (rtL180M-M204V) IC₅₀ = 0.2 µM (3.3-fold increase) |
| Quantified Difference | ADV and TDF are equipotent on a molar basis against wild-type HBV (0.07 µM vs. 0.06 µM); both exhibit minimal cross-resistance to lamivudine-resistant mutants (2.85-fold vs. 3.3-fold change). At 0.1 µM with triple mutation V173L/L180M/M204V, ADV inhibition of HBsAg production drops from 50% to 30% (P<0.01) while TDF maintains 60% inhibition. |
| Conditions | Full HBV genome transfection into HepG2 cells; HBeAg, HBsAg, and viral replication measured under increasing drug concentrations; wild-type strain from untreated patient served as control. |
Why This Matters
This direct comparative data demonstrates that adefovir dipivoxil retains activity against lamivudine-resistant HBV with only a 2.85-fold shift in IC₅₀, providing quantitative justification for its selection in research models requiring lamivudine-resistant HBV infection protocols.
- [1] Lada O, Benhamou Y, Cahour A, et al. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir. Antiviral Therapy. 2004;9(3):353-363. View Source
